N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide
Description
Properties
Molecular Formula |
C16H17Cl3N2O |
|---|---|
Molecular Weight |
359.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide |
InChI |
InChI=1S/C16H17Cl3N2O/c1-2-6-14(22)21-15(16(17,18)19)20-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10,15,20H,2,6H2,1H3,(H,21,22) |
InChI Key |
SNRFHSOCOUZTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide typically involves the reaction of naphthalen-1-ylamine with 2,2,2-trichloroethyl butanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Oxidized naphthalene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce naphthalene and trichloromethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group may play a role in the compound’s reactivity and binding affinity, while the naphthalene ring can interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trichloroethyl Backbones
N-(2,2,2-Trichloro-1-((5-(arylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Structural Similarities : These compounds share the trichloroethyl backbone and carboxamide group but replace the naphthalene moiety with a thiadiazole ring and aryl substituents.
- Synthesis : Prepared via nucleophilic substitution and cyclocondensation, differing from the triazole-based click chemistry used for naphthalene derivatives .
N-tert-Butyl-2-(N-(4-(dimethylamino)benzyl)acetamido)butanamide (5e)
- Structural Similarities : Contains a butanamide chain and tertiary amine groups.
- Functional Differences: The tert-butyl and dimethylamino benzyl groups increase steric bulk and basicity, altering pharmacokinetic properties compared to the naphthalene-based target compound .
Triazolyl Acetamide Derivatives (6a–m Series)
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted analogues (6b, 6c) exhibit structural parallels but differ in key aspects:
Key Observations :
- The triazolyl derivatives prioritize aromatic diversity (e.g., nitro groups in 6b–c) for electronic modulation, while the target compound relies on trichloroethyl and naphthalene groups for steric and hydrophobic effects.
- Both classes exhibit strong C=O stretching in IR spectra (~1670–1682 cm⁻¹), confirming carboxamide functionality .
Thiourea and Acrylamide Derivatives (S5, S6)
Compounds like (S5) and (S6) from provide insights into enzyme-binding behavior:
| Parameter | N-[2,2,2-Trichloro...butanamide | (S5) | (S6) |
|---|---|---|---|
| Core Structure | Trichloroethylamine | Thiophene-acrylamide | Cinnamamide |
| Enzyme Binding (GADD34:PP1) | Hypothesized | -12.3286 kcal/mol (RMSD 1.3 Å) | -12.3140 kcal/mol (RMSD 5.4 Å) |
| Interaction Type | Predicted hydrophobic | Hydrophobic (no H-bonds) | Hydrophobic with polar contacts |
Key Findings :
DDT Analogues ()
- Stability : Both DDT and the target compound benefit from trichloroethyl-induced stability but differ in environmental impact due to the naphthalene vs. chlorophenyl groups.
- Toxicity : DDT’s neurotoxic effects contrast with the target compound’s hypothesized enzyme-targeted activity .
Biological Activity
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide is a synthetic compound with significant potential in various biological applications. Its structure includes a trichloromethyl group and a naphthylamine moiety, which contribute to its unique biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Trichloromethyl Intermediate : Chlorination of a suitable precursor introduces the trichloromethyl group.
- Preparation of Naphthylamine Derivative : A derivative of naphthylamine is synthesized separately.
- Coupling Reaction : The trichloromethyl intermediate is reacted with the naphthylamine derivative to yield the final product under controlled conditions.
Properties
| Property | Details |
|---|---|
| Molecular Formula | C19H23Cl3N2O |
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | XFZJTWISSZDBRZ-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. Specifically, it affects pathways related to cell proliferation and survival, making it a candidate for further development as an anticancer therapeutic .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical metabolic pathways.
- Receptor Modulation : It potentially modulates receptor activity, influencing cellular responses and signaling cascades.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Pendergrass et al., the antimicrobial efficacy of this compound was evaluated against multiple bacterial strains. The results indicated that at concentrations above 50 µM, significant inhibition was observed in both Staphylococcus aureus and Escherichia coli cultures .
Case Study 2: Cancer Cell Apoptosis
Another research project focused on the compound's effect on human cancer cell lines. The study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells compared to controls .
Q & A
Q. Methodology :
Structure Preparation : Generate a 3D model using UCSF Chimera .
Target Selection : Identify protein targets (e.g., bacterial enzymes) based on structural analogs like thiadiazole derivatives .
Docking Simulation : Use AutoDock Vina to assess binding affinity and modes. Optimize parameters (e.g., grid box size, exhaustiveness) to improve accuracy .
Validation : Compare docking scores with known inhibitors (e.g., sulfonamides targeting dihydropteroate synthase) .
Advanced: What reaction mechanisms govern the formation of the thiadiazole core?
The cyclization step likely proceeds via nucleophilic attack of the hydrazinecarbothioamide sulfur on the isothiocyanate carbon, followed by iodine-mediated dehydrogenation to form the thiadiazole ring. Key intermediates include thiourea derivatives, with sulfur extrusion observed during cyclization . Computational studies (e.g., DFT calculations) could further elucidate transition states.
Basic: What biological activities are associated with structural analogs of this compound?
Thiadiazole derivatives exhibit antimicrobial, antitumor, and antifungal activities. For example, substituents on the thiadiazole ring influence interactions with bacterial enzymes (e.g., dihydropteroate synthase) . In vitro assays (MIC determination, cytotoxicity screening) are recommended to validate activity .
Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?
Q. Troubleshooting Steps :
Replicate Conditions : Ensure exact replication of solvent ratios, temperature, and catalyst loading (e.g., triethylamine in DMF ).
Analytical Cross-Check : Use HPLC to detect byproducts; compare NMR shifts with published spectra .
Bioassay Validation : Standardize cell lines and assay protocols to minimize variability in IC50 values .
Advanced: How to design a pharmacophore model for target-specific optimization?
Q. Steps :
Feature Identification : Map hydrogen bond acceptors (amide oxygen), hydrophobic regions (naphthalene), and halogen bonds (trichloroethyl group) using UCSF Chimera .
QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity data .
Virtual Screening : Prioritize analogs with enhanced steric complementarity to target binding pockets .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Q. Key Issues :
- Exothermic Reactions : Control temperature during cyclization (DMF reflux) to avoid decomposition .
- Purification : Replace column chromatography with recrystallization (methanol/water) for large batches .
- Yield Optimization : Use excess iodine (1.2 equiv.) to drive cyclization to completion .
Advanced: How does stereochemistry influence the compound’s reactivity and bioactivity?
The trichloroethyl group introduces a chiral center, potentially leading to enantiomers with distinct biological profiles. Resolution Methods :
- Chiral HPLC : Use cellulose-based columns for separation.
- NMR Chiral Shift Reagents : Eu(hfc)₃ to distinguish enantiomers .
Stereochemical effects on enzyme binding can be modeled via docking studies .
Basic: What degradation pathways should be considered during stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
